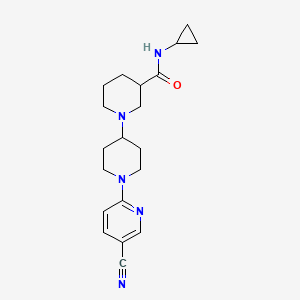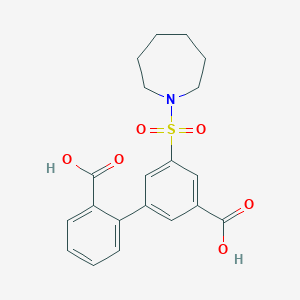
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as EPM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also has anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and depression. N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selective action on serotonin and dopamine receptors, which allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent derivatives of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide and its effects on various physiological processes.
In conclusion, N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective action on serotonin and dopamine receptors, as well as its anticonvulsant, analgesic, and anti-inflammatory effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of acetic acid to yield N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has also been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-16-8-4-5-9-17(16)21-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)25-2/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLCZXWLSSDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)

![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5402980.png)
![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)



![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)
amine hydrochloride](/img/structure/B5403014.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-3-ol](/img/structure/B5403045.png)